Enhanced Intestinal Stability vs. Leu-Enkephalin
In a direct comparison, DADLE exhibits significantly greater metabolic stability in rat intestinal tissue than the endogenous peptide leucine enkephalin (Leu-Enk). The study investigated the effects of various protease inhibitors on the stability of both peptides, establishing a clear rank order of regional stability [1]. This inherent stability is a direct consequence of the D-amino acid modifications at positions 2 and 5, which impede rapid proteolytic cleavage [1].
| Evidence Dimension | Enzymatic Stability in Intestinal Tissue |
|---|---|
| Target Compound Data | Stability rank order across intestinal regions: colon > duodenum > ileum > jejunum [1]. |
| Comparator Or Baseline | Leucine enkephalin (Leu-Enk) exhibits the same regional stability rank order but with overall lower stability and complete lack of membrane transport without protease inhibitors [1]. |
| Quantified Difference | Leu-Enk did not cross the intestinal membrane in the absence of protease inhibitors, whereas DADLE permeability was measurable and could be further improved with inhibitors like amastatin and puromycin [1]. |
| Conditions | In vitro Ussing chamber assay using rat jejunum and colon tissue, with and without the addition of various protease inhibitors (e.g., amastatin, puromycin) [1]. |
Why This Matters
This difference is critical for any experimental design requiring peptide exposure to biological matrices, as DADLE's improved baseline stability and permeability allows for functional studies that are impossible with endogenous enkephalins.
- [1] Uchiyama, T., et al. (1998). Effects of various protease inhibitors on the stability and permeability of [D-Ala2,D-Leu5]enkephalin in the rat intestine: comparison with leucine enkephalin. Journal of Pharmaceutical Sciences, 87(4), 448-452. View Source
